molecular formula C14H16N4O B2986896 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200885-46-5

3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2986896
CAS No.: 2200885-46-5
M. Wt: 256.309
InChI Key: ZBQXMTLGRGXVQU-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazolone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both cyclopentene and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopentene Group: The cyclopentene moiety can be introduced via a Heck reaction or similar coupling reactions involving cyclopentene derivatives.

    Attachment of the Pyridine Group: The pyridine moiety is often introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the triazolone ring or the pyridine moiety, potentially yielding dihydro derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Epoxides and Diols: From oxidation reactions.

    Dihydro Derivatives: From reduction reactions.

    Functionalized Pyridines: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could potentially act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazolone core is known for its bioactivity, and modifications at the cyclopentene and pyridine moieties could enhance its efficacy and selectivity.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The triazolone ring could participate in hydrogen bonding or π-π interactions, while the cyclopentene and pyridine groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazol-5-one Derivatives: These compounds share the triazolone core and exhibit similar chemical reactivity and biological activity.

    Cyclopentene Derivatives: Compounds with a cyclopentene moiety often show unique reactivity due to the strained ring system.

    Pyridine Derivatives: Pyridine-containing compounds are widely studied for their pharmacological properties.

Uniqueness

What sets 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is the combination of these three functional groups in a single molecule

Properties

IUPAC Name

5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-17-13(12-4-2-3-5-12)16-18(14(17)19)10-11-6-8-15-9-7-11/h2-3,6-9,12H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXMTLGRGXVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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